tert-Butyl4-(3-oxoazetidin-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl4-(3-oxoazetidin-1-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a tert-butyl group, an azetidinone ring, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(3-oxoazetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a precursor. This intermediate is then subjected to various reactions to introduce the azetidinone ring and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-(3-oxoazetidin-1-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
tert-Butyl4-(3-oxoazetidin-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl4-(3-oxoazetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl4-(3-oxoazetidin-1-yl)piperidine-1-carboxylate include:
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(3-oxoazetidin-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)15-8-11(16)9-15/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPMCRVTRAYOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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